5-Bromo-1-(methyl-d3)-pyridin-2-one
Description
Significance of Pyridinone Scaffolds in Organic and Heterocyclic Chemistry Research
Pyridinones are a class of six-membered heterocyclic compounds that have garnered substantial interest in chemical research. frontiersin.orgiipseries.org Their structure, featuring a nitrogen atom and a carbonyl group within a pyridine (B92270) ring, imparts unique physicochemical properties. nih.govnih.gov This scaffold can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. frontiersin.org
The versatility of the pyridinone core makes it a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, unrelated biological targets. rsc.orgresearchgate.netnih.gov Consequently, pyridinone derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. frontiersin.orgnih.govresearchgate.net In organic synthesis, pyridinones serve as versatile building blocks, readily undergoing various chemical transformations to create complex molecules for use in pharmaceuticals, agrochemicals, and materials science. iipseries.orgnih.gov The ability to easily modify the scaffold allows chemists to fine-tune properties like polarity and lipophilicity to optimize molecular function. nih.gov
Fundamental Principles and Applications of Deuterium (B1214612) Isotope Labeling
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. fiveable.me Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a common choice for these substitutions. wikipedia.org A deuterium nucleus contains one proton and one neutron, making it about twice as heavy as a protium (B1232500) (¹H) nucleus. wikipedia.org While deuterated compounds are chemically very similar to their hydrogen-containing counterparts, the mass difference leads to subtle but significant changes in their physical and chemical properties. clearsynth.com This makes deuterium labeling an invaluable tool in diverse research areas. clearsynth.com
Role of Deuterium as an Isotopic Tracer in Mechanistic Investigations
One of the primary applications of deuterium labeling is to trace the path of molecules through chemical and biological processes. nih.govyoutube.com Because deuterium can be distinguished from hydrogen by techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can follow the fate of a deuterated molecule to elucidate reaction mechanisms or metabolic pathways. fiveable.mesymeres.commusechem.com
A key phenomenon exploited in these studies is the Kinetic Isotope Effect (KIE) . libretexts.orgwikipedia.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org The bond between carbon and deuterium (C-D) has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and harder to break. libretexts.orgprinceton.edu
Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. libretexts.orgwikipedia.org By measuring the reaction rates of both the deuterated and non-deuterated compounds (expressed as the ratio kH/kD), scientists can determine if the breaking of that specific C-H bond is part of the rate-determining step of the reaction. columbia.edunih.gov This provides powerful evidence for a proposed reaction mechanism. nih.govnih.gov
Impact of Deuteration on Molecular Stability and Reactivity in Chemical Systems
The substitution of hydrogen with deuterium can significantly alter a molecule's stability. musechem.com The stronger C-D bond not only affects reaction rates but can also enhance the metabolic stability of a compound. clearsynth.comyoutube.com In drug metabolism, many oxidative reactions involve the cleavage of C-H bonds by enzymes like cytochrome P450. nih.gov Replacing a metabolically vulnerable hydrogen with deuterium can slow down this process, leading to a longer half-life and altered pharmacokinetic properties of a drug. symeres.comyoutube.com
Deuteration can also influence molecular structure and interactions. While often considered non-perturbing, substituting H with D can lead to measurable changes. nih.govresearchgate.net For instance, deuteration can affect hydrogen bond lengths and strengths, which can in turn slightly alter the conformation of proteins or other biomolecules. rsc.orgacs.orgresearchgate.net These subtle structural changes can impact protein stability and hydrophobicity. nih.gov
Overview of Isotopic Labeling Strategies for Research Purposes
There are two main strategies for preparing isotopically labeled compounds. researchgate.net The first involves a direct hydrogen-deuterium exchange reaction on the final target molecule, often using a catalyst and a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). symeres.com This method is efficient when the hydrogen atoms to be replaced are sufficiently acidic or otherwise activated for exchange. researchgate.net
The second, more common approach involves a multi-step chemical synthesis that builds the final molecule from smaller, already-labeled starting materials. symeres.comresearchgate.netrsc.org This allows for the precise, regiospecific placement of the isotopic label in positions that are not amenable to direct exchange. researchgate.net The synthesis of complex labeled molecules, such as those for pharmaceutical research or as internal standards for quantitative analysis, often requires this bottom-up approach. imist.ma
Research Context of 5-Bromo-1-(methyl-d3)-pyridin-2-one
The compound this compound exists as a specialized tool for chemical research, combining the features of a functionalized pyridinone with the analytical advantages of isotopic labeling. While specific research utilizing this exact molecule is not widely published, its purpose can be inferred from its structure.
Researchers would synthesize this compound to investigate processes involving the N-methyl group of the pyridinone ring. The deuterium atoms on the methyl group serve as a label. For example, in metabolic studies, scientists could use this compound to track the fate of the N-methyl group, determining if it is removed, oxidized, or remains intact within a biological system. The significant mass difference between the deuterated (d3) methyl group and a normal methyl group allows for clear differentiation in mass spectrometry analysis.
Below is a table comparing the computed physicochemical properties of the non-deuterated compound with the expected properties of its deuterated analog.
| Property | 5-Bromo-1-methylpyridin-2-one | This compound | Data Source |
| Molecular Formula | C₆H₆BrNO | C₆H₃D₃BrNO | nih.gov / Inferred |
| Molecular Weight | 188.02 g/mol | ~191.04 g/mol | nih.gov / Inferred |
| Monoisotopic Mass | 186.96328 Da | ~189.9820 Da | nih.gov / Inferred |
| IUPAC Name | 5-bromo-1-methylpyridin-2-one | 5-bromo-1-(trideuteriomethyl)pyridin-2-one | nih.gov / Inferred |
| SMILES | CN1C=C(C=CC1=O)Br | C([2H])([2H])([2H])N1C=C(C=CC1=O)Br | nih.gov / Inferred |
| CAS Number | 81971-39-3 | Not available | nih.govsynquestlabs.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-(trideuteriomethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVFVHIUOMMWRN-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=CC1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 1 Methyl D3 Pyridin 2 One
General Synthetic Approaches to Pyridinone Derivatives
The synthesis of the target molecule logically begins with the construction of the foundational 5-bromo-pyridin-2-one structure. This involves creating the pyridin-2-one ring system and incorporating the bromine atom at the C5 position.
Formation of the Pyridinone Core Structure
Pyridin-2-one and its derivatives are key structural motifs in many biologically active compounds. Their synthesis has been extensively studied, leading to a variety of effective methods. Generally, these approaches involve the cyclization of acyclic precursors.
One major strategy involves the condensation of two different components, such as the reaction between a compound with an active methylene (B1212753) group and a 1,3-dicarbonyl compound or its equivalent. For instance, multicomponent reactions (MCRs) are highly efficient for creating diverse pyridinone structures. A typical MCR might involve the reaction of an aldehyde, an active methylene compound like malononitrile, and an acetamide (B32628) derivative in the presence of a base. nih.gov
Another well-established route is the cyclization of dinitriles or cyanoketones. The Thorpe-Ziegler reaction, for example, can be used to cyclize dinitriles into enamino-nitriles, which can then be hydrolyzed and further cyclized to form the pyridinone ring. Additionally, transition-metal-catalyzed reactions, including C-H activation and cross-coupling, have emerged as powerful tools for constructing complex pyridinone scaffolds. documentsdelivered.com The Blaise reaction intermediate, formed from a Reformatsky reagent and a nitrile, can react with propiolates to yield 2-pyridone derivatives in good yields.
The synthesis of the specific precursor, 5-bromopyridin-2-ol (the tautomeric form of 5-bromo-pyridin-2-one), can be achieved through various pathways, often starting from commercially available pyridine (B92270) derivatives. Bromination of 2-hydroxypyridine (B17775) is a direct approach, though it may require careful control of conditions to achieve the desired regioselectivity at the 5-position.
Strategies for N-Methylation (non-deuterated analogues)
Once the 5-bromo-pyridin-2-one core is obtained, the next step is the attachment of a methyl group to the nitrogen atom. For non-deuterated analogues, this is a standard N-alkylation reaction. Pyridin-2-ones exist in tautomeric equilibrium with 2-hydroxypyridines. The pyridinone form is favored in polar solvents, and its nitrogen can be readily alkylated. documentsdelivered.com
A common and straightforward method involves the deprotonation of the pyridinone's N-H bond with a suitable base, followed by reaction with a methylating agent.
Table 1: Common Reagents for N-Methylation of Pyridinones
| Base | Methylating Agent | Solvent | General Observations |
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | DMF, THF | A strong and widely used combination. The reaction proceeds via an SN2 mechanism on the methyl iodide. |
| Potassium Carbonate (K₂CO₃) | Methyl Iodide (CH₃I) | Acetone, DMF | A milder base, often sufficient for the acidic N-H of pyridinones. |
| Cesium Carbonate (Cs₂CO₃) | Methyl Iodide (CH₃I) | Acetonitrile (B52724) | Often provides higher yields and faster reaction rates compared to other alkali metal carbonates. |
| Sodium Hydroxide (NaOH) | Dimethyl Sulfate (B86663) ((CH₃)₂SO₄) | Water, Biphasic | A cost-effective method, though dimethyl sulfate is highly toxic. Phase-transfer catalysts can be employed to facilitate the reaction. |
| Various Bases | Dimethyl Carbonate (DMC) | Neat or Solvent | An environmentally friendly "green" methylating reagent. researchgate.net It often requires higher temperatures (110–170°C) and can be catalyzed by bases like TMEDA for improved efficiency. researchgate.net |
The choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are highly effective for deprotonating the pyridinone. The resulting pyridinone anion then acts as a nucleophile, attacking the methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate. bohrium.com The reaction of 5-bromopyridin-2-ol with methyl iodide is a direct pathway to the non-deuterated target structure, 5-bromo-1-methylpyridin-2-one.
Advanced Strategies for Deuterium (B1214612) Incorporation at the N-Methyl Position
To synthesize the target compound, 5-Bromo-1-(methyl-d3)-pyridin-2-one, the methyl group attached to the nitrogen must consist of three deuterium atoms (a trideuteromethyl or CD₃ group). This is achieved by using specialized deuterated reagents and synthetic strategies.
Deuterium Source Reagents and Solvents
The most direct and reliable method for introducing a CD₃ group is to use a pre-deuterated methylating agent. These reagents are commercially available, albeit at a higher cost than their non-deuterated counterparts.
Table 2: Key Deuterated Reagents for N-(methyl-d3) Synthesis
| Deuterated Reagent | Formula | Application |
| Iodomethane-d₃ | CD₃I | The most common and direct electrophile for introducing the CD₃ group. It reacts analogously to CH₃I in SN2 reactions. This is the preferred reagent for the regioselective N-methylation of the 5-bromopyridin-2-one anion. |
| Methanol-d₄ | CD₃OD | Can serve as a source for the CD₃ group in "borrowing hydrogen" or hydrogen-transfer catalytic cycles, often mediated by transition metals like iridium or ruthenium. nih.govresearchgate.net This method is more common for C- and N-methylation of amines. researchgate.net |
| Dimethylformamide-d₇ | (CD₃)₂NCDO | Can be a precursor to other deuterated reagents. For example, it can be used to synthesize deuterated acetals like Me₂NCD(OMe)₂. nih.gov |
| Deuterated Solvents (D₂O, DMSO-d₆) | D₂O, C₂D₆SO | Primarily used for H/D exchange reactions on acidic protons. nih.gov While D₂O can be a cheap deuterium source, direct exchange with an N-methyl group is not feasible. researchgate.net They are critical for base-mediated deuteration of the pyridinone ring itself. nih.gov |
For the synthesis of this compound, iodomethane-d₃ (CD₃I) is the ideal reagent. It ensures that the deuterium is incorporated exclusively and completely at the desired N-methyl position.
Regioselective Deuteration Techniques for N-Alkyl Groups
Regioselectivity—ensuring the deuterium label is placed only at the N-methyl position—is paramount. The most effective strategy to achieve this is through the use of a deuterated building block in the final synthetic step.
The reaction involves the same mechanism as the non-deuterated N-methylation:
Deprotonation: The 5-bromo-pyridin-2-one starting material is treated with a strong base (e.g., NaH) in an aprotic solvent (e.g., DMF) to form the corresponding sodium salt (anion).
Nucleophilic Attack: The pyridinone anion then attacks the electrophilic iodomethane-d₃ (CD₃I). The carbon-iodine bond is cleaved, and a new nitrogen-carbon bond is formed, resulting in the final product, this compound, with the CD₃ group attached specifically to the nitrogen atom.
This building-block approach guarantees 100% regioselectivity, as the deuterium atoms are already part of the methylating agent. Alternative strategies, such as attempting to perform a hydrogen-deuterium exchange on a pre-formed N-methyl group, are generally not feasible as C(sp³)-H bonds are not acidic enough for simple base-mediated exchange.
Base-Mediated Deuteration Mechanisms for N-Heteroarenes
While base-mediated H/D exchange is not a viable route for creating the N-CD₃ group itself, it is a well-documented phenomenon for the C-H bonds on the pyridinone ring. acs.org Studies on N-methyl-2-pyridone and N-methyl-4-pyridone have shown that in the presence of a strong base and a deuterium source like D₂O or DMSO-d₆, the protons on the heterocyclic ring can be exchanged for deuterium. documentsdelivered.comdocumentsdelivered.comacs.org
The mechanism for this ring deuteration typically involves the formation of an ylide or an anionic intermediate. The base abstracts a proton from the ring, creating a carbanion that is then quenched by a deuteron (B1233211) from the deuterated solvent. The acidity of the ring protons is influenced by the electron-withdrawing nature of the carbonyl group and the pyridinium (B92312) nitrogen. This method is highly relevant for creating deuterated analogues where the label is on the heterocyclic core, but not for labeling the N-alkyl substituent.
Late-Stage Isotopic Labeling Approaches
Late-stage isotopic labeling is a powerful strategy that introduces isotopes into a molecule at a later step of the synthesis. This approach is highly desirable as it allows for the efficient use of expensive isotopic reagents and facilitates the rapid preparation of labeled analogues of complex molecules. chemrxiv.orgchemrxiv.org In the context of this compound, late-stage deuteration of the N-methyl group is a key transformation.
Recent advancements have highlighted several methods for the deuteration of N-heteroarylmethanes. One notable method involves a Brønsted acid-catalyzed deuteration that proceeds through a dearomatic enamine intermediate under relatively mild conditions. rsc.org This approach has been successfully applied to a range of N-heteroarylmethanes, including pyridines, and demonstrates high deuterium incorporation. rsc.org Another strategy utilizes a palladium-on-carbon catalyst with aluminum and deuterium oxide (D₂O) to facilitate selective hydrogen-deuterium exchange at benzylic positions, which can be conceptually extended to the N-methyl group of pyridinones. nih.gov
Flow chemistry has also emerged as a promising technology for deuteration reactions. colab.ws A recently developed flow synthesis system enables deuteration at ambient pressure and room temperature using heavy water (D₂O) as the deuterium source, offering a more environmentally friendly and efficient alternative to traditional batch processes. bionauts.jp
| Deuteration Method | Catalyst/Reagent | Deuterium Source | Key Features |
| Brønsted Acid-Catalyzed Deuteration | Brønsted Acid | D₂O | Mild conditions, high deuterium incorporation. rsc.org |
| Pd/C-Catalyzed H-D Exchange | Pd/C, Al | D₂O | Selective exchange at specific positions. nih.gov |
| Flow Chemistry System | Electrochemical | D₂O | Ambient temperature and pressure, reusable D₂O. bionauts.jp |
Bromination Methodologies for Pyridinone Systems
The introduction of a bromine atom at the 5-position of the pyridinone ring is another critical step in the synthesis of the target compound. The electron-rich nature of the pyridinone ring makes it susceptible to electrophilic attack.
Electrophilic bromination is the most common method for introducing bromine onto a pyridinone ring. Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a mild and selective reagent often used for this purpose. The reaction of 2-amino-3,4-dimethylpyridine (B51297) with a slight excess of NBS in refluxing acetonitrile has been shown to result in regioselective bromination. youtube.com The kinetics and mechanism of the bromination of 2-pyridinone and its derivatives have been studied, providing insights into the reaction pathways. acs.org For pyridines themselves, which are electron-deficient, electrophilic bromination can be challenging and often requires harsh conditions, such as bromine in oleum, to achieve substitution. youtube.comyoutube.com However, the pyridinone tautomer is more activated towards electrophilic substitution.
The regioselectivity of electrophilic bromination on pyridinone systems is governed by the electronic effects of the substituents on the ring. The amide functionality in the pyridinone ring is an activating, ortho-, para-directing group. Therefore, in 1-methylpyridin-2-one, electrophilic attack is favored at the 3- and 5-positions. The presence of other substituents can further influence the regiochemical outcome. For instance, in the bromination of 2-aminopyridines, the amino group strongly directs the incoming electrophile. rsc.org Achieving selective bromination at the 5-position often requires careful control of reaction conditions and the choice of brominating agent. In some cases, a mixture of 3-bromo and 5-bromo isomers may be formed, necessitating separation. The bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide has been shown to be a highly regioselective method, which could potentially be adapted for pyridinone systems. nih.gov
| Bromination Reagent | Substrate Type | Key Outcome |
| N-Bromosuccinimide (NBS) | Activated Pyridinones | Mild and selective bromination. youtube.com |
| Bromine/Strong Acid | Deactivated Pyridines | Requires harsh conditions. youtube.com |
| Tetrabutylammonium Tribromide | Pyrrolo[1,2-a]quinoxalines | High regioselectivity. nih.gov |
Integrated Synthetic Pathways for this compound
The synthesis of this compound can be approached through either a sequential or a convergent strategy.
A sequential approach would involve first synthesizing 5-bromo-1-methylpyridin-2-one and then performing a late-stage deuterium labeling of the N-methyl group. This pathway would start with the bromination of 1-methylpyridin-2-one, followed by purification to isolate the desired 5-bromo isomer. The subsequent step would be the deuteration of the N-methyl group using one of the methods described in section 2.2.4. This linear sequence allows for the characterization of intermediates at each stage. youtube.com A related synthesis of 5-bromo-2-methylpyridine (B113479) involves a multi-step sequence starting from 6-methyl-3-pyridinecarboxylic acid, which is converted to an amine and then subjected to a Sandmeyer-type bromination. google.com
A convergent synthesis aims to construct the target molecule from several independently prepared fragments that are combined in the later stages of the synthesis. acs.orgfigshare.com For this compound, a convergent approach could involve the synthesis of a deuterated N-methyl pyridinone precursor and a separate brominated fragment, which are then coupled. For example, one could envision the synthesis of 1-(methyl-d3)-pyridin-2-one followed by its bromination. Alternatively, a more complex convergent strategy might involve the construction of the pyridinone ring itself from smaller, pre-functionalized and isotopically labeled building blocks. Gold-catalyzed cycloisomerization of N-alkenyl alkynylamides represents a modern convergent method for assembling substituted 2-pyridones. acs.orgfigshare.com
| Synthetic Strategy | Description | Advantages |
| Sequential Synthesis | Step-by-step modification of a starting material. | Straightforward, allows for intermediate isolation. |
| Convergent Synthesis | Assembly from pre-synthesized fragments. | Efficient, allows for parallel synthesis of fragments. acs.orgfigshare.com |
Optimization of Reaction Conditions and Yield for Isotopic Purity
The successful synthesis of this compound with high isotopic and chemical purity hinges on the meticulous optimization of several reaction parameters. The core of the synthesis is the N-alkylation of the 5-bromo-2-pyridone precursor. A significant challenge in the alkylation of 2-pyridones is the potential for competing O-alkylation, which leads to the formation of the corresponding 2-alkoxypyridine isomer. The ratio of N- to O-alkylation is highly dependent on the choice of catalyst, reagents, solvent, and temperature.
Catalyst Systems and Reagents
The choice of base and methylating agent is paramount in directing the regioselectivity of the alkylation towards the desired N-methylated product. While some N-alkylation reactions of 2-hydroxypyridines can proceed without a catalyst or base, the use of a suitable base is generally employed to deprotonate the pyridone, forming the pyridonate anion, which then acts as the nucleophile. acs.org
Commonly used bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3, Cs2CO3), and hydrides (e.g., NaH). The nature of the metal cation can influence the N/O alkylation ratio. researchgate.net For the specific synthesis of this compound, iodomethane-d3 (B117434) (CD3I) is the reagent of choice for introducing the deuterated methyl group. nih.govsigmaaldrich.comzeotope.com This reagent is commercially available with high isotopic purity (≥99.5 atom % D). sigmaaldrich.com
The reaction can also be influenced by the presence of specific catalysts. While traditional thermal alkylation is common, transition-metal catalysts have been explored for O- to N-alkyl migration, though direct N-alkylation is often preferred for its atom economy. nih.gov For the methylation of pyridines, nickel-based catalysts have shown efficacy in certain contexts, although this is more relevant for C-H methylation rather than N-alkylation of a pyridone. google.com
| Catalyst/Base | Reagent | Expected Outcome |
| Sodium Hydride (NaH) | Iodomethane-d3 | Strong, non-nucleophilic base, promotes N-alkylation. |
| Potassium Carbonate (K2CO3) | Iodomethane-d3 | Milder base, commonly used in polar aprotic solvents. |
| Cesium Carbonate (Cs2CO3) | Iodomethane-d3 | Often provides higher yields and rates in N-alkylation reactions. |
| Silver (I) Oxide (Ag2O) | Iodomethane-d3 | Can favor O-alkylation, especially in non-polar solvents. researchgate.net |
Temperature and Solvent Effects
Temperature and solvent play a crucial role in controlling the regioselectivity and reaction rate. The choice of solvent can significantly alter the solvation of the pyridonate anion and the counter-ion, thereby influencing the nucleophilicity of the nitrogen versus the oxygen atom.
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are commonly employed for N-alkylation reactions. In some cases, DMF has been observed to promote O-alkylation, while less polar solvents like benzene (B151609) may favor N-alkylation. researchgate.net The choice of solvent can also impact the solubility of the pyridone salt, which can affect the reaction kinetics. The aggregation state of organolithium reagents, which can be influenced by the solvent, has been shown to direct the regioselectivity of pyridine alkylation, highlighting the subtle effects of the reaction medium. acs.org
Reaction temperature is another critical parameter. Generally, lower temperatures are favored to minimize side reactions and potential degradation of the starting material or product. However, the reaction must be conducted at a temperature sufficient to achieve a reasonable reaction rate. For the N-alkylation of pyridones, temperatures ranging from 0 °C to room temperature are often optimal.
| Solvent | Temperature | Expected Effect on N/O Alkylation Ratio |
| Dimethylformamide (DMF) | Room Temperature | Polar aprotic, generally good for N-alkylation but can favor O-alkylation in some cases. researchgate.net |
| Acetonitrile (MeCN) | Room Temperature | Polar aprotic, often a good choice for N-alkylation. |
| Tetrahydrofuran (THF) | 0 °C to Room Temperature | Moderately polar, widely used; choice of base is critical. |
| Benzene | Room Temperature | Non-polar, may promote N-alkylation. researchgate.net |
| Methanol (MeOH) | Room Temperature | Protic solvent, can lead to a mixture of N- and O-alkylation products. Hydrogen bonding can influence shifts. caltech.edu |
Purification Strategies for Labeled Compounds
The purification of the final product, this compound, is a critical step to ensure high chemical and isotopic purity, which is essential for its intended applications in research. moravek.com Following the reaction, the crude product will likely contain unreacted starting materials, the O-alkylated isomer (5-bromo-2-(methoxy-d3)-pyridine), and byproducts from the reaction.
Standard purification techniques such as column chromatography are highly effective for separating the desired N-alkylated product from the O-alkylated isomer and other impurities. nih.gov The choice of eluent system (e.g., ethyl acetate/hexanes) is optimized to achieve good separation of the closely related isomers.
To confirm the purity and identity of the final compound, a combination of analytical techniques is employed:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the chemical purity of the compound and is a standard method in the pharmaceutical industry for quality control. moravek.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the product. The absence of a peak corresponding to the N-H proton of the starting material and the appearance of a singlet for the N-methyl group (which will be absent in ¹H NMR due to deuteration but visible in ¹³C NMR) confirms successful N-alkylation. The high isotopic purity can be confirmed by the significant reduction or absence of the N-methyl proton signal in the ¹H NMR spectrum. wikipedia.org
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product, which will be higher than the non-deuterated analog due to the presence of three deuterium atoms. This technique also provides a direct measure of the isotopic enrichment. wikipedia.org
These rigorous purification and analytical methods ensure that the synthesized this compound meets the high standards required for its use in scientific research.
Spectroscopic Characterization of 5 Bromo 1 Methyl D3 Pyridin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual nuclei. For 5-Bromo-1-(methyl-d3)-pyridin-2-one, a suite of NMR experiments is employed to characterize the pyridinone ring and to confirm the successful incorporation of the deuterium-labeled methyl group.
The ¹H NMR spectrum of this compound is simplified by the absence of a signal from the N-methyl group, as the protons have been replaced by deuterium (B1214612). The analysis, therefore, focuses on the three protons attached to the pyridinone ring: H-3, H-4, and H-6. The electron-withdrawing nature of the carbonyl group (at C-2), the nitrogen atom, and the bromine atom at C-5 significantly influences the chemical shifts of these protons, generally shifting them downfield.
The expected chemical shifts and coupling patterns are as follows:
H-6: This proton is adjacent to the nitrogen and is deshielded by the anisotropic effect of the C=O bond. It is expected to be the most downfield of the ring protons. It will appear as a doublet due to coupling with H-4 (a small four-bond coupling, ⁴J(H,H)).
H-4: This proton is coupled to both H-3 (three-bond coupling, ³J(H,H)) and H-6 (four-bond coupling, ⁴J(H,H)). It is expected to appear as a doublet of doublets.
H-3: This proton is adjacent to the carbonyl group and is coupled to H-4 (³J(H,H)), resulting in a doublet.
The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.6 - 7.8 | d | ~2.5 - 3.0 |
| H-4 | ~7.4 - 7.6 | dd | J = ~8.0 - 9.0, ~2.5 - 3.0 |
| H-3 | ~6.4 - 6.6 | d | ~8.0 - 9.0 |
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. In a proton-decoupled ¹³C spectrum, five signals are expected for the pyridinone ring carbons. The signal for the deuterated methyl carbon (CD₃) will be significantly affected; due to coupling with deuterium (a spin-1 nucleus) and a lack of Nuclear Overhauser Effect (NOE) enhancement from protons, the signal is typically a low-intensity multiplet or may be broadened to the point of being unobservable in standard experiments.
The predicted chemical shifts for the pyridinone skeleton are:
C-2: The carbonyl carbon is the most deshielded and will appear significantly downfield.
C-4 & C-6: These carbons are bonded to protons and their shifts are influenced by the neighboring heteroatoms.
C-5: The carbon bearing the bromine atom (ipso-carbon) will have its chemical shift influenced by the heavy atom effect, typically appearing more upfield than if a proton were present.
C-3: This carbon is adjacent to the carbonyl group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~160 - 162 |
| C-4 | ~140 - 142 |
| C-6 | ~138 - 140 |
| C-3 | ~122 - 124 |
| C-5 (C-Br) | ~105 - 107 |
| N-CD₃ | ~30 - 35 (weak multiplet) |
Deuterium (²H) NMR spectroscopy is a direct method to confirm the incorporation and location of the deuterium label. magritek.com Since deuterium is an NMR-active nucleus (spin I=1), it produces a signal in a ²H NMR experiment. The spectrum for this compound is expected to show a single resonance corresponding to the -CD₃ group. The chemical shift in the ²H spectrum is nearly identical to where the corresponding ¹H signal would appear. magritek.com This technique provides unambiguous evidence that the deuteration has occurred at the intended N-methyl position. The natural linewidth of deuterium signals is typically broader than that of protons. magritek.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, a cross-peak would be expected between H-3 and H-4, confirming their connectivity. A weaker cross-peak might also be observed between H-4 and H-6, corresponding to their four-bond coupling.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations). youtube.com Expected correlations are:
H-3 with C-3
H-4 with C-4
H-6 with C-6 This experiment confirms the assignment of the protonated carbons in the pyridinone ring.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for piecing together the molecular skeleton by identifying longer-range (typically 2- and 3-bond) ¹H-¹³C correlations. youtube.com Key expected correlations include:
Residual protons on the N-methyl group would show a correlation to the carbonyl carbon (C-2) and to C-6, confirming the site of methylation.
H-3 would show correlations to C-2, C-4, and C-5.
H-4 would show correlations to C-2, C-5, and C-6.
H-6 would show correlations to C-2, C-4, and C-5. These correlations provide definitive evidence for the arrangement of the atoms within the pyridinone ring and the position of the bromo-substituent.
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula. researchgate.net For this compound, the calculated exact mass for the molecular ion [M]⁺ is compared to the experimentally measured value.
The molecular formula is C₆H₃D₃BrNO. The calculation must account for the mass of the most abundant isotopes (e.g., ¹²C, ¹H, ²D, ¹⁴N, ¹⁶O, and ⁷⁹Br or ⁸¹Br). A key feature in the mass spectrum will be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a characteristic pattern for a monobrominated compound. The close agreement between the measured and calculated exact mass validates the elemental composition and confirms the incorporation of three deuterium atoms.
Isotope Pattern Analysis for Bromine and Deuterium Content
Mass spectrometry is a powerful tool for confirming the identity and isotopic composition of this compound. The presence of both bromine and deuterium atoms in the molecule results in a unique and predictable isotope pattern in the mass spectrum.
Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in a characteristic isotopic signature for any bromine-containing fragment in the mass spectrum. For the molecular ion, this manifests as two peaks of almost equal intensity separated by two mass-to-charge units (m/z), corresponding to the molecules containing ⁷⁹Br and ⁸¹Br. This distinctive "doublet" is a clear indicator of the presence of a single bromine atom. nih.govchromatographyonline.com
The incorporation of a methyl-d3 (-CD₃) group in place of a standard methyl (-CH₃) group introduces a further isotopic signature. Deuterium (²H or D) has a mass approximately 1 Da greater than protium (B1232500) (¹H). Consequently, the three deuterium atoms increase the mass of the molecular ion by approximately 3 Da compared to its non-deuterated counterpart. High-resolution mass spectrometry (HRMS) can precisely measure this mass difference, confirming the successful incorporation and isotopic purity of the deuterium label. nih.govresearchgate.netresearchgate.net
The combination of the bromine and deuterium labels creates a complex but predictable isotope cluster for the molecular ion. The primary peaks will appear at m/z values corresponding to [M]⁺ and [M+2]⁺, where M is the mass of the molecule with the ⁷⁹Br isotope. Each of these peaks will be the start of a smaller pattern related to the natural abundance of ¹³C and the isotopic purity of the deuterium label. The relative intensities of these peaks can be used to confirm the elemental composition and verify the extent of deuteration. ccspublishing.org.cnnih.gov
Table 1: Predicted Molecular Ion Isotope Pattern
| Isotopologue | Description | Predicted m/z | Relative Intensity (Approximate) |
|---|---|---|---|
| C₆H₂D₃⁷⁹BrFNO | Molecular ion with ⁷⁹Br | ~192.98 | ~100% |
| C₆H₂D₃⁸¹BrFNO | Molecular ion with ⁸¹Br | ~194.98 | ~98% |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the molecule. cardiff.ac.uk These two methods are complementary, as some vibrational modes may be more active (i.e., produce a stronger signal) in IR, while others are more active in Raman spectroscopy. aps.org
Vibrational Band Assignments for Pyridinone and Methyl-d3 Moieties
The vibrational spectrum of this compound can be analyzed by considering the characteristic absorption bands of its constituent parts: the substituted pyridinone ring and the deuterated methyl group.
Pyridinone Moiety:
C=O Stretching: The pyridinone ring contains a carbonyl group (C=O), which gives rise to a very strong and distinct absorption band in the IR spectrum, typically in the range of 1650-1690 cm⁻¹. This band is one of the most prominent features for identifying the pyridinone structure. nist.gov
C=C and C=N Stretching: The aromatic ring vibrations, involving the stretching of C=C and C=N bonds, are expected to appear in the 1400-1650 cm⁻¹ region.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is typically observed in the far-infrared region, usually between 500 and 600 cm⁻¹.
Methyl-d3 Moiety: The substitution of hydrogen with deuterium in the methyl group leads to a significant shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. This is primarily due to the increased mass of the deuterium atom.
C-D Stretching: The symmetric and asymmetric stretching vibrations of the C-D bonds in the -CD₃ group are expected to appear in the range of 2100-2250 cm⁻¹. dtic.mil This is substantially lower than the typical C-H stretching frequency range (2850-3000 cm⁻¹).
C-D Bending: The scissoring and rocking deformation modes (bending vibrations) of the -CD₃ group will also be shifted to lower wavenumbers compared to a -CH₃ group, generally appearing in the 950-1100 cm⁻¹ region.
Table 2: General Vibrational Band Assignments
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| -CD₃ | Asymmetric/Symmetric Stretch | 2100 - 2250 | Medium |
| C=O (Amide) | Stretch | 1650 - 1690 | Strong |
| C=C / C=N (Ring) | Stretch | 1400 - 1650 | Medium-Strong |
| -CD₃ | Bending/Deformation | 950 - 1100 | Medium |
| C-Br | Stretch | 500 - 600 | Medium-Weak |
Comparative Analysis with Non-Deuterated Analogues
A direct comparison of the vibrational spectra of this compound and its non-deuterated analogue, 5-Bromo-1-methyl-pyridin-2-one, highlights the specific effects of isotopic labeling. The most significant differences are observed in the vibrational modes associated with the methyl group. The frequencies of the pyridinone ring vibrations are expected to be largely unperturbed by the deuteration of the N-methyl group.
This comparative analysis is crucial for confirming the site of deuteration. The disappearance of C-H stretching bands around 2900-3000 cm⁻¹ and the appearance of new C-D stretching bands around 2100-2250 cm⁻¹ provides definitive evidence of the successful synthesis of the methyl-d3 analogue. dtic.mil
Table 3: Comparative Vibrational Frequencies (C-H vs. C-D)
| Vibrational Mode | Non-Deuterated Analogue (-CH₃) Wavenumber (cm⁻¹) | Deuterated Compound (-CD₃) Wavenumber (cm⁻¹) |
|---|---|---|
| Methyl Group Stretch | ~2850 - 3000 | ~2100 - 2250 |
| Methyl Group Bending | ~1350 - 1470 | ~950 - 1100 |
| Pyridinone C=O Stretch | ~1650 - 1690 | ~1650 - 1690 (No significant shift) |
Elemental Analysis for Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. For this compound, this analysis provides experimental verification of its elemental composition and serves as a critical measure of its purity.
The analysis typically involves the combustion of a precisely weighed sample under controlled conditions. The resulting combustion products (CO₂, H₂O, N₂) are collected and quantified, allowing for the calculation of the percentage of C, H, and N in the original sample. The presence of deuterium requires special consideration, as it will be converted to deuterium oxide (D₂O). The combined H and D content is typically reported as the total hydrogen percentage.
By comparing the experimentally determined mass percentages with the theoretically calculated values based on the molecular formula (C₆H₂D₃BrFNO), the purity of the compound can be assessed. A close correlation between the experimental and theoretical values is a strong indicator of a high-purity sample.
Table 4: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass (amu) | Theoretical Mass % |
|---|---|---|---|
| Carbon | C | 12.011 | 37.33% |
| Hydrogen (Protium) | H | 1.008 | 1.04% |
| Hydrogen (Deuterium) | D | 2.014 | 3.13% |
| Bromine | Br | 79.904 | 41.40% |
| Fluorine | F | 18.998 | 9.84% |
| Nitrogen | N | 14.007 | 7.26% |
Compound Index
Chemical Reactivity and Mechanistic Studies of 5 Bromo 1 Methyl D3 Pyridin 2 One
Reactivity of the Bromine Moiety at the 5-Position
The bromine atom at the 5-position of the pyridinone ring is a key functional handle, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic nature of the pyridinone ring and the specific reaction conditions employed.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Stille Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 5-Bromo-1-(methyl-d3)-pyridin-2-one. The Suzuki-Miyaura and Stille couplings, in particular, have proven effective for creating new carbon-carbon bonds at the C5-position.
The Suzuki-Miyaura coupling utilizes an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to couple with the aryl bromide. libretexts.orgnih.gov This reaction is widely used due to the stability and low toxicity of the boron reagents. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been successfully demonstrated, highlighting the utility of this reaction for the synthesis of complex heterocyclic systems. nih.gov
The Stille coupling employs an organotin reagent as the coupling partner. libretexts.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, it proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups. psu.edu A notable application is the stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) via consecutive Stille couplings, demonstrating the precise control achievable with this method. nih.gov
Table 1: Comparison of Suzuki-Miyaura and Stille Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acids, boronic esters) | Organotin (Organostannanes) |
| Catalyst | Palladium complex | Palladium complex |
| Advantages | Low toxicity of boron reagents, commercially available reagents | High functional group tolerance, air and moisture stable reagents |
| Disadvantages | Base-sensitive substrates can be problematic | High toxicity of tin reagents |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The bromine atom at the 5-position can also be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the pyridinone ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com
The reactivity in SNAr reactions is influenced by the nature of the leaving group and the position of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For pyridinium (B92312) ions, a different leaving group order is observed compared to typical activated aryl substrates, and the reactions can be second-order in the nucleophile. nih.gov In the context of 5-bromopyridin-2-ones, the presence of the carbonyl group in the ring enhances its susceptibility to nucleophilic attack. For example, 5-bromo-1,2,3-triazines undergo SNAr reactions with phenols, providing access to 5-aryloxy-1,2,3-triazines. acs.orgnih.gov
Influence of Pyridinone Structure on Bromine Reactivity
The electronic properties of the pyridinone ring play a crucial role in modulating the reactivity of the C5-bromine atom. The pyridinone system, with its electron-withdrawing carbonyl group and the nitrogen heteroatom, activates the bromine for both cross-coupling and nucleophilic substitution reactions.
The tautomeric nature of hydroxypyridines is also a significant factor. While 3-hydroxypyridine (B118123) exists predominantly in the 'phenol' form, 2-pyridone and 4-pyridone exist in the 'amide' form. This delocalized structure influences the electron distribution and reactivity of the ring.
Reactivity of the Pyridinone Core
Beyond the reactivity of the bromine substituent, the pyridinone ring itself can participate in various chemical transformations.
Electrophilic Aromatic Substitution (EAS) Potentials
Electrophilic aromatic substitution on the pyridine (B92270) ring is generally difficult due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. gcwgandhinagar.comquimicaorganica.org The reaction, when it does occur, typically favors substitution at the 3- and 5-positions. quimicaorganica.org The conditions required are often harsh. quora.com
However, the presence of activating groups can facilitate EAS reactions. For pyridine-N-oxides, electrophilic substitution becomes more feasible. rsc.org For pyridones, the oxygen atom can act as an electron-donating group, potentially influencing the regioselectivity and reactivity in EAS reactions. Nevertheless, direct electrophilic substitution on the pyridinone core of this compound is expected to be challenging due to the deactivating effect of both the bromine atom and the pyridinone nitrogen.
Nucleophilic Additions and Ring Transformations
The pyridinone core is susceptible to nucleophilic attack, particularly at the positions ortho and para to the carbonyl group. Nucleophilic addition to pyridinium salts can lead to the formation of dihydropyridones. nih.govacs.org Hard nucleophiles tend to add to the 2-position of the pyridine ring. quimicaorganica.org
The pyridinone ring can also undergo various ring transformation reactions. For instance, the reaction of 2-bromopyridines can lead to the formation of N-pyridyl-pyridin-2-ones through a domino C-O/C-N/C-C bond formation sequence. mdpi.com Furthermore, nucleophilic addition of malonic esters to alkynyl imines provides a novel route to 2-pyridones. acs.org The addition of nucleophiles to pyridyne intermediates can also lead to the synthesis of substituted pyridines and related fused ring systems. nih.gov
Mechanistic Investigations Involving the Methyl-d3 Group
The introduction of a methyl-d3 (CD3) group into the 5-Bromo-1-methylpyridin-2-one structure serves as a powerful tool for elucidating reaction mechanisms. This isotopic labeling allows chemists to probe the intricate details of reaction pathways, particularly those involving the N-methyl group.
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org By comparing the reaction rate of 5-Bromo-1-methylpyridin-2-one (with a CH3 group) to that of this compound (with a CD3 group), valuable insights into the rate-determining step of a reaction can be gained.
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu If a reaction involving the N-methyl group, such as deprotonation or a rearrangement, is the slowest step, a significant KIE (typically kH/kD > 2) would be expected. Conversely, a secondary kinetic isotope effect , which is much smaller (kH/kD is often close to 1), occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org
For instance, in a hypothetical reaction where a base removes a proton from the N-methyl group, the observation of a significant primary KIE would strongly suggest that this deprotonation is the rate-limiting step. The magnitude of the KIE can also provide information about the transition state of the reaction. princeton.edu
Table 1: Hypothetical Kinetic Isotope Effects for Reactions of this compound
| Reaction Type | Assumed Rate-Determining Step | Expected KIE (kH/kD) | Mechanistic Implication |
| Base-mediated H-D exchange | C-H/C-D bond cleavage | > 2 | C-H bond breaking is rate-limiting |
| Nucleophilic attack at another site | - | ~ 1 | N-methyl group not involved in the rate-determining step |
| Thermal rearrangement | N-CH3 bond cleavage | > 1 (secondary) | Change in hybridization at the nitrogen-bound carbon |
Probing Reaction Pathways with Deuterium (B1214612) Labeling
Deuterium labeling is a crucial technique for tracing the fate of specific atoms throughout a chemical reaction. nih.govresearchgate.net In the case of this compound, the deuterium atoms on the methyl group act as a marker. By analyzing the position of the deuterium atoms in the products of a reaction, chemists can deduce the mechanism.
For example, if a reaction leads to multiple products, analyzing the deuterium distribution in each product can reveal whether they are formed from a common intermediate or through different pathways. Deuterium labeling can also uncover hidden rearrangements or scrambling processes that might not be apparent otherwise. nih.gov
Comparative Reactivity Studies with Non-Deuterated or Unbrominated Analogues
To fully understand the role of the methyl-d3 group and the bromine atom in the reactivity of this compound, comparative studies with its non-deuterated and unbrominated counterparts are essential.
5-Bromo-1-methylpyridin-2-one serves as the primary control compound. Comparing its reactivity to the deuterated version allows for the isolation of the kinetic isotope effect. Any observed differences in reaction rates or product distributions can be directly attributed to the isotopic substitution.
1-Methylpyridin-2-one , the unbrominated analogue, provides insight into the electronic and steric effects of the bromine atom. The bromine atom is an electron-withdrawing group, which can significantly influence the reactivity of the pyridone ring. For instance, it can affect the nucleophilicity of the oxygen atom and the electrophilicity of the ring carbons. chempedia.info Comparing the reaction outcomes of 5-bromo-1-methylpyridin-2-one and 1-methylpyridin-2-one in various reactions, such as electrophilic substitution or metal-catalyzed cross-coupling, would quantify the impact of the bromine substituent.
Table 2: Comparison of Properties and Expected Reactivity of Analogues
| Compound | Key Structural Feature | Expected Impact on Reactivity |
| This compound | Deuterated methyl group | Slower reaction rates in reactions involving C-H/C-D bond cleavage (KIE) |
| 5-Bromo-1-methylpyridin-2-one | Bromine at C5 | Electron-withdrawing, potential leaving group in cross-coupling reactions |
| 1-Methylpyridin-2-one | Unsubstituted at C5 | Higher electron density in the ring compared to the brominated analogue |
By systematically studying the reactivity of these three compounds, a comprehensive picture of the structure-reactivity relationships within this family of pyridones can be established. While direct experimental data for this compound remains to be published, the principles outlined here provide a solid framework for future investigations into its fascinating chemical behavior.
Computational Chemistry and Theoretical Investigations of 5 Bromo 1 Methyl D3 Pyridin 2 One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the properties of molecules with a good balance between accuracy and computational cost. For 5-Bromo-1-(methyl-d3)-pyridin-2-one, DFT calculations can provide deep insights into its molecular characteristics.
Geometry Optimization and Molecular Structure Prediction
The first step in any DFT study is the geometry optimization of the molecule to find its most stable conformation, which corresponds to the minimum energy on the potential energy surface. For this compound, theoretical calculations are performed to predict bond lengths, bond angles, and dihedral angles. These optimized parameters provide a detailed three-dimensional representation of the molecule.
The optimized structure of this compound is predicted to have a planar pyridinone ring. The bromine atom at the 5-position and the deuterated methyl group at the 1-position are key substituents influencing the geometry. The C-Br bond length is a significant parameter, as is the geometry of the deuterated methyl group. Below is a table of selected predicted geometrical parameters for the molecule.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C5-Br | 1.89 Å |
| N1-C(methyl) | 1.48 Å | |
| C2=O | 1.25 Å | |
| C-D (average) | 1.10 Å | |
| Bond Angle | C4-C5-Br | 118.5° |
| C6-N1-C(methyl) | 119.2° | |
| C5-C6-N1 | 120.5° |
Note: The values in this table are theoretical predictions from DFT calculations and serve as an illustrative example.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or wagging of bonds.
The deuteration of the methyl group is expected to cause a noticeable shift in the vibrational frequencies associated with the C-D bonds compared to C-H bonds in the non-deuterated analog, due to the heavier mass of deuterium (B1214612). nih.gov This isotopic shift is a key feature that can be used to identify the presence and location of deuterium in the molecule through experimental techniques like IR spectroscopy. The calculated vibrational spectrum can be compared with experimental data to validate the computational model.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C=O Stretch | 1680 | Stretching of the carbonyl group |
| C-D Stretch (asymmetric) | 2250 | Asymmetric stretching of the C-D bonds in the methyl group |
| C-D Stretch (symmetric) | 2140 | Symmetric stretching of the C-D bonds in the methyl group |
| C-Br Stretch | 650 | Stretching of the carbon-bromine bond |
| Ring Vibrations | 1400-1600 | Various stretching and bending modes of the pyridinone ring |
Note: The values in this table are theoretical predictions and are for illustrative purposes. Actual values may vary.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridinone ring and the bromine atom, while the LUMO is likely to be distributed over the π-system of the ring, particularly the electron-deficient centers.
| Orbital | Predicted Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Note: These energy values are theoretical and illustrative.
The HOMO-LUMO energy gap is a reliable indicator of the kinetic stability of a molecule. wikipedia.org A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and less stable.
The predicted HOMO-LUMO gap of approximately 5.3 eV for this compound suggests that it is a relatively stable molecule. This information is valuable for understanding its potential reactivity in chemical reactions. The energies of the HOMO and LUMO also relate to the ionization potential and electron affinity of the molecule, respectively.
The FMOs can also provide insights into intramolecular charge transfer interactions. The distribution of the HOMO and LUMO across the molecule can indicate the regions that are likely to act as electron donors (where the HOMO is localized) and electron acceptors (where the LUMO is localized). In this compound, the electron-donating character is associated with the bromine atom and parts of the pyridinone ring, while the carbonyl group and the nitrogen atom contribute to the electron-accepting regions.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MESP analysis is expected to show the most negative potential around the oxygen atom of the carbonyl group, indicating its high electrophilicity and its likelihood to act as a hydrogen bond acceptor. The regions around the hydrogen atoms of the deuterated methyl group and the bromine atom will exhibit positive potential, indicating their susceptibility to nucleophilic attack. The MESP surface provides a clear and intuitive picture of the molecule's reactive sites.
Reactivity Indices and Global Reactivity Parameters
Computational chemistry provides powerful tools for understanding the reactivity of molecules through the calculation of various indices and parameters derived from Density Functional Theory (DFT). These global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), offer insights into the stability and reactivity of a chemical species. For this compound, these parameters can be calculated to predict its behavior in chemical reactions.
The chemical potential (μ) signifies the tendency of electrons to escape from a system. It is related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher chemical potential suggests a greater tendency to donate electrons. Conversely, chemical hardness (η) measures the resistance to a change in electron distribution. A large energy gap between the HOMO and LUMO indicates high hardness and low reactivity. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.
These parameters are crucial for comparing the reactivity of different molecules and for understanding the influence of substituents on a molecular scaffold. For instance, the presence of the electron-withdrawing bromine atom and the carbonyl group in this compound would be expected to influence its electrophilic character.
| Parameter | Formula | Interpretation |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron donating capacity |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to change in electron distribution; indicator of reactivity |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Electron accepting capacity |
This table provides the definitions and interpretations of key global reactivity parameters.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the nature of bonding within a molecule. numberanalytics.com It provides a description of the Lewis-like chemical bonding structure and allows for the quantitative analysis of intramolecular and intermolecular interactions. researchgate.netuba.ar For this compound, NBO analysis can elucidate the stability arising from hyperconjugative interactions and the nature of its interactions with other molecules.
The analysis involves the transformation of the canonical molecular orbitals into a set of localized orbitals that correspond to core electrons, lone pairs, and bonding and antibonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals are then evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions provides a measure of their significance. scirp.org
| Interaction Type | Donor NBO | Acceptor NBO | Significance |
| Hyperconjugation | σ(C-H), σ(C-D) | σ(C-C), π(C=C), π(C=O) | Contributes to molecular stability |
| Lone Pair Delocalization | n(O), n(N) | π(C=C), π(C=O) | Influences electronic structure and reactivity |
| Intermolecular H-Bond | n(O) | σ(O-H of solvent) | Determines solvation properties and interactions with protic species |
This table outlines the principal types of donor-acceptor interactions that can be analyzed using NBO theory for this compound.
Computational Modeling of Deuterium Exchange Processes
Thermodynamic and Kinetic Analysis of C-H/C-D Bond Strengths
The process of deuterium exchange is fundamentally governed by the thermodynamics and kinetics of C-H and C-D bond cleavage. Computational methods can provide valuable insights into these aspects by calculating bond dissociation energies (BDEs) and activation energies for the exchange reactions.
The BDE of a C-D bond is slightly higher than that of a corresponding C-H bond due to the lower zero-point energy of the C-D vibrionic state. This difference in bond strength is the origin of the kinetic isotope effect (KIE), where reactions involving C-H bond cleavage are typically faster than those involving C-D bond cleavage. nih.gov Computational models can accurately predict these differences in BDEs, providing a thermodynamic basis for the observed exchange behavior.
Kinetic analysis through the computation of reaction pathways and transition state energies can further elucidate the deuterium exchange process. For this compound, such calculations would focus on the abstraction of a deuteron (B1233211) from the methyl-d3 group, providing the activation energy for this step. Comparing this to the activation energy for proton abstraction in the non-deuterated analogue would yield a theoretical KIE value.
| Parameter | Description | Relevance to Deuterium Exchange |
| Bond Dissociation Energy (BDE) | The energy required to break a bond homolytically. | The BDE of a C-D bond is higher than a C-H bond, making C-D bonds thermodynamically stronger. nist.gov |
| Zero-Point Energy (ZPE) | The lowest possible energy that a quantum mechanical system may have. | The ZPE of a C-D bond is lower than a C-H bond, contributing to the difference in BDEs. |
| Kinetic Isotope Effect (KIE) | The ratio of rate constants for a reaction when a light isotope is replaced by a heavy isotope (kH/kD). | A primary KIE greater than 1 is expected for deuterium exchange, indicating that C-H bond cleavage is faster. nih.gov |
This table summarizes the key thermodynamic and kinetic parameters relevant to the computational analysis of C-H/C-D bond strengths.
Prediction of Deuterium Exchange Selectivity and Regiochemistry
Computational chemistry offers powerful tools for predicting the selectivity and regiochemistry of chemical reactions, including deuterium exchange. For a molecule like this compound, computational models can determine which hydrogen or deuterium atoms are most likely to undergo exchange.
One common approach is the calculation of pKa values for the various C-H and C-D bonds in the molecule. nih.gov A lower pKa value indicates a more acidic proton or deuteron, and therefore a site that is more susceptible to deprotonation and subsequent exchange. In the case of this compound, calculations would compare the acidity of the deuterons on the methyl group to the protons on the pyridinone ring.
The regioselectivity of exchange can also be predicted by examining the stability of the potential intermediates formed upon deprotonation. The calculation of the energies of these anionic intermediates can reveal the most thermodynamically favorable deprotonation site, which is often the site of exchange. The electron-withdrawing effects of the bromine atom and the carbonyl group will significantly influence the acidity of the adjacent ring protons.
| Computational Approach | Description | Application to this compound |
| pKa Calculation | Computes the acid dissociation constant for each H/D atom. | Predicts the most likely site of deprotonation and exchange based on acidity. nih.gov |
| Intermediate Stability Analysis | Calculates the energies of the possible carbanionic intermediates. | The most stable intermediate corresponds to the most favorable deprotonation site. |
| Vertical Deprotonation Energies | Calculates the energy change upon instantaneous removal of a proton/deuteron. | Provides another measure of kinetic acidity to predict the site of exchange. nih.gov |
This table outlines computational methods used to predict the selectivity and regiochemistry of deuterium exchange.
Computational Analysis of Reaction Mechanisms and Transition States
A detailed understanding of the mechanism of deuterium exchange can be achieved through the computational analysis of the reaction pathway and the associated transition states. nih.gov This involves mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products.
For this compound, the mechanism of exchange would likely involve a base abstracting a deuteron from the methyl-d3 group, followed by reprotonation with a proton from the solvent or another reagent. Computational modeling can identify the transition state for the initial deprotonation step, which is often the rate-determining step.
The geometry and energy of the transition state provide crucial information about the kinetics of the reaction. nih.gov The calculated activation barrier, which is the energy difference between the reactants and the transition state, can be used to estimate the reaction rate. Furthermore, analysis of the vibrational frequencies of the transition state can confirm that it is a true saddle point on the potential energy surface and can be used in the calculation of tunneling effects, which can be significant for the transfer of light particles like protons and deuterons.
| Computational Task | Information Obtained | Significance for Deuterium Exchange |
| Potential Energy Surface (PES) Scan | Maps the energy of the system as a function of the reaction coordinate. | Identifies the minimum energy pathway for the exchange reaction. |
| Transition State (TS) Optimization | Locates the saddle point on the PES corresponding to the TS. | Provides the geometry and energy of the TS, which are key to understanding the reaction kinetics. nih.gov |
| Frequency Calculation | Computes the vibrational frequencies of the optimized structures. | Confirms the nature of stationary points (reactants, products, TS) and provides data for thermochemical corrections. |
This table details the computational tasks involved in the analysis of reaction mechanisms and transition states for deuterium exchange.
Solvent Effects on Molecular Properties and Reactivity (Computational Approaches)
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry provides several approaches to model these solvent effects, which can be broadly categorized as implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate the effect of the solvent on molecular properties like geometry, electronic structure, and reactivity indices. For this compound, PCM calculations could be used to study how its dipole moment and orbital energies change in solvents of different polarities.
Explicit solvent models involve the inclusion of individual solvent molecules in the calculation. This approach is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, an explicit solvent model would be particularly useful for studying its interactions with protic solvents and for modeling the mechanism of deuterium exchange where solvent molecules may play a direct role in the proton/deuteron transfer steps.
| Model Type | Description | Advantages | Disadvantages |
| Implicit Solvent Models (e.g., PCM) | The solvent is treated as a continuous medium with a given dielectric constant. | Computationally efficient; good for general solvent effects. | Does not account for specific solute-solvent interactions like hydrogen bonds. |
| Explicit Solvent Models | Individual solvent molecules are included in the calculation. | Provides a detailed picture of specific interactions. | Computationally expensive; requires careful sampling of solvent configurations. |
This table compares the two main computational approaches for modeling solvent effects.
Advanced Applications of 5 Bromo 1 Methyl D3 Pyridin 2 One in Chemical Research
Application as an Isotopic Label in Mechanistic Organic Chemistry Studies
The incorporation of a deuterium-labeled methyl group (methyl-d3) is a common strategy in physical organic chemistry to probe reaction mechanisms. The heavier isotope of hydrogen, deuterium (B1214612), can alter the rate of reactions where a bond to the labeled position is broken or formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insight into reaction pathways.
Probing Reaction Mechanisms and Intermediates
No specific studies were found that utilize 5-Bromo-1-(methyl-d3)-pyridin-2-one to probe reaction mechanisms or identify intermediates. Theoretically, this compound could be used to study reactions involving the N-methyl group, where a significant KIE would indicate its participation in the rate-limiting step.
Investigating Rearrangement Reactions
Similarly, there is no available research detailing the use of this compound in the study of rearrangement reactions. Such studies would be valuable in determining whether a rearrangement involves the migration of the methyl group or if the deuteration influences the regioselectivity of such processes.
Utility in the Development of Novel Synthetic Methodologies
Isotopically labeled compounds are often used as building blocks in the synthesis of more complex molecules, particularly for use in metabolic studies or as internal standards in analytical chemistry.
Precursor for Synthesizing Complex Labeled Pyridinone Analogues
No literature was identified that describes the use of this compound as a precursor for the synthesis of other labeled pyridinone analogues. The bromine atom at the 5-position could potentially serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents while retaining the isotopic label.
Studies on Site-Selective Functionalization
While the site-selective functionalization of pyridines and pyridinones is a topic of significant research interest, no studies were found that specifically focus on this compound. Research in this area would be beneficial for understanding how the electronic and steric properties of the deuterated methyl group and the bromo substituent influence the regioselectivity of further chemical transformations on the pyridinone ring.
Role as a Reference Standard in Advanced Analytical Techniques
Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry-based analytical methods due to their similar chemical and physical properties to the non-labeled analyte, but with a distinct mass.
There is no specific information available in the reviewed scientific literature detailing the application of this compound as a reference standard in analytical techniques. Its utility in this capacity would be dependent on the existence of a corresponding non-labeled analyte of interest in a particular field of study, such as pharmaceutical or environmental analysis.
Quantitative Analysis using Isotopically Labeled Internal Standards (e.g., in Mass Spectrometry)
In the field of quantitative analysis, particularly in techniques like mass spectrometry (MS), isotopically labeled compounds are invaluable as internal standards. An internal standard is a compound with a known concentration that is added to a sample to aid in the quantification of an analyte. The ideal internal standard is chemically identical to the analyte but has a different mass, which allows it to be distinguished by the mass spectrometer.
This compound is the deuterated analog of 5-Bromo-1-methyl-pyridin-2-one. The presence of the three deuterium atoms in the methyl group increases its molecular weight by three mass units compared to the non-deuterated form. This mass difference is readily detectable by a mass spectrometer.
Theoretical Application in Quantitative Analysis:
| Analyte | Internal Standard | Technique | Expected Advantages |
| 5-Bromo-1-methyl-pyridin-2-one | This compound | LC-MS/MS | High accuracy and precision in quantification due to similar chromatographic behavior and ionization efficiency, minimizing matrix effects. |
This table represents a hypothetical application, as no specific studies utilizing this compound as an internal standard were found.
Spectroscopic Calibration and Validation
Deuterated compounds can also serve as standards for the calibration and validation of spectroscopic instruments, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectrometers. In ¹H NMR, the deuterium signals are not observed in the standard proton spectrum, which can be useful for solvent peak suppression or as a reference.
For This compound , the deuterated methyl group would be "silent" in the ¹H NMR spectrum, which could be advantageous in certain experimental setups. However, no specific applications of this compound for spectroscopic calibration have been documented.
Exploration in Chemical and Biochemical Reaction Mechanisms
The kinetic isotope effect (KIE) is a powerful tool for studying reaction mechanisms. By replacing a hydrogen atom with a deuterium atom at a position involved in a bond-breaking or bond-forming step, the rate of the reaction can be altered. Measuring this change helps to elucidate the mechanism's rate-determining step.
If the methyl group of 5-Bromo-1-methyl-pyridin-2-one were involved in a critical step of a chemical or biochemical reaction, using the deuterated version, This compound , would be expected to produce a measurable KIE. This would provide insight into the transition state of the reaction. To date, no such mechanistic studies involving this specific compound have been published.
Theoretical Applications in Material Science Research (e.g., chiral dopants)
Pyridin-2-one derivatives have been investigated for their potential in material science, for instance, as components of liquid crystals or as chiral dopants. Chirality can be introduced into a molecule to influence the macroscopic properties of a material.
While the core structure of This compound is not inherently chiral, its derivatives could be. The isotopic labeling in the methyl group is generally not considered to induce chirality in a way that would be significant for applications as a chiral dopant. Research in this area tends to focus on pyridin-2-one derivatives with more substantial chiral auxiliaries. No theoretical or experimental studies have been found that propose the use of This compound in material science.
Q & A
Q. What are the key physicochemical properties of 5-Bromo-1-(methyl-d3)-pyridin-2-one, and how are they experimentally determined?
- Methodological Answer : The compound's molecular weight (212.05 g/mol, including deuterium) and melting point (105–106°C, extrapolated from non-deuterated analogs) are determined via mass spectrometry (MS) and differential scanning calorimetry (DSC) . Purity (>97%) is verified using HPLC with UV detection, while structural confirmation employs -NMR (deuterated methyl resonance at δ ~1.5 ppm) and -NMR (absence of methyl carbon due to deuteration) . X-ray crystallography via SHELXL refinement can resolve isotopic labeling effects in crystal lattices .
Q. What synthetic routes are available for introducing the deuterated methyl group in pyridinone derivatives?
- Methodological Answer : Deuterated methyl groups are typically introduced via H-to-D exchange using DO under acidic conditions or via alkylation with deuterated reagents (e.g., CD-I). For this compound, bromopyridinone precursors are reacted with deuterated methyl iodide in the presence of a base like NaH in anhydrous THF. Reaction progress is monitored by -NMR to confirm complete deuteration .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : Referencing safety data for analogous brominated pyridinones, the compound should be stored in a desiccator at 2–8°C under inert gas (N) to prevent hydrolysis. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spills are neutralized with sodium bicarbonate and adsorbed using vermiculite. Consult SDS guidelines for brominated heterocycles for emergency protocols .
Advanced Research Questions
Q. How do isotopic effects (deuteration) influence the reactivity and stability of this compound in cross-coupling reactions?
- Methodological Answer : Deuterium kinetic isotope effects (KIE) can reduce reaction rates in Suzuki-Miyaura couplings due to stronger C-D bonds. For example, coupling with boronic acids may require extended reaction times or elevated temperatures compared to non-deuterated analogs. Monitor reaction progress via LC-MS and optimize using Pd(OAc)/SPhos catalytic systems in DMF at 80–100°C .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR signals) for deuterated analogs?
- Methodological Answer : Residual proton signals in deuterated compounds arise from incomplete deuteration or isotopic exchange. Use -NMR or high-resolution MS (HRMS) to quantify deuterium incorporation. For NMR, suppress water signals with presaturation and employ deuterated solvents (e.g., DMSO-d). Cross-validate with IR spectroscopy to confirm functional group integrity .
Q. What strategies optimize the regioselective functionalization of the pyridinone ring in deuterated derivatives?
- Methodological Answer : Bromine at the 5-position directs electrophilic substitution to the 3- and 4-positions. For C-H activation, use Pd-catalyzed C-H arylation with directing groups (e.g., -OMe). DFT calculations (B3LYP/6-31G*) predict electron-deficient sites, guiding experimental design. Monitor regioselectivity via -NMR and X-ray crystallography .
Q. How can researchers assess the biological activity of deuterated pyridinones, and what structural modifications enhance potency?
- Methodological Answer : Deuterated analogs are screened for bioactivity (e.g., kinase inhibition) using assays like ELISA or fluorescence polarization. Structural analogs (e.g., thiazolo[4,5-b]pyridin-2-ones) show enhanced anticancer activity with electron-withdrawing substituents (e.g., -CF) at the 6-position. SAR studies suggest introducing phenylazo groups increases cytotoxicity by 3-fold, as validated via MTT assays on HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
